Hydrocortisone Acetate

Description

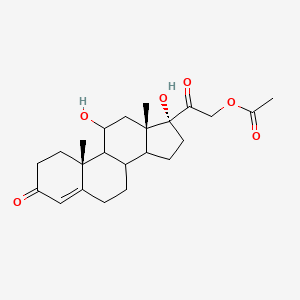

Hydrocortisone Acetate is the synthetic acetate ester form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. This compound initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1951 and has 3 approved and 4 investigational indications.

RN given refers to cpd without isomeric designation

See also: this compound; Pramoxine Hydrochloride (component of); Chloramphenicol; this compound (component of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXXDVDDISNDU-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20962156 | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-03-3, 42016-02-4 | |

| Record name | Hydrocortisone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone acetate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14539 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocortisone acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20962156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X7931PO74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: In Vitro Bioavailability of Hydrocortisone Acetate vs. Hydrocortisone

The following technical guide details the in vitro bioavailability assessment of Hydrocortisone Acetate (HCA) versus Hydrocortisone (HC).

Executive Summary

Hydrocortisone (HC) is the principal glucocorticoid secreted by the adrenal cortex, biologically active in its free alcohol form. This compound (HCA) is a synthetic ester prodrug designed to alter physicochemical properties—specifically to decrease water solubility and increase lipophilicity.

In an in vitro context, "bioavailability" is not a single pharmacokinetic parameter (

-

Dissolution/Release: The rate at which the solid drug leaves the formulation matrix.

-

Permeation: The flux (

) of the drug through a biological barrier (e.g., Stratum corneum, Caco-2 monolayer). -

Bio-activation (Hydrolysis): The enzymatic conversion of inactive HCA to active HC by carboxylesterases.

This guide provides the experimental frameworks to quantify these differences, essential for researchers developing topical depots, ophthalmic suspensions, or sustained-release oral formulations.

Physicochemical Foundations

The fundamental difference in bioavailability stems from the acetate ester at the C-21 position.

| Property | Hydrocortisone (HC) | This compound (HCA) | Impact on Bioavailability |

| Molecular Structure | Free alcohol (C-21 OH) | Ester (C-21 O-CO-CH3) | HCA requires enzymatic hydrolysis to bind Glucocorticoid Receptor (GR). |

| LogP (Lipophilicity) | ~1.61 | ~2.30 | HCA partitions more readily into lipid-rich domains (e.g., Stratum corneum). |

| Water Solubility | ~280 µg/mL | ~10 µg/mL | HCA has a significantly slower dissolution rate in aqueous media. |

| Melting Point | 211–214 °C | 223 °C (dec.) | HCA crystal lattice energy is higher, contributing to lower solubility. |

Mechanism of Bio-activation (The Prodrug Pathway)

HCA is pharmacologically inactive until hydrolyzed. In in vitro models, this conversion must be accounted for, or potency will be underestimated.

Pathway Diagram

The following diagram illustrates the bio-activation pathway required for HCA to exert an effect, compared to the direct action of HC.

Figure 1: The bio-activation pathway of this compound. Note that HCA cannot bind the Glucocorticoid Receptor directly without first being hydrolyzed to HC.

In Vitro Release Testing (IVRT) Protocols

Objective: To quantify the release rate of HC vs. HCA from semisolid (creams/ointments) or suspension formulations.

Method: Vertical Diffusion Cell (Franz Cell)

This is the gold standard for topical corticosteroids (USP <1724>).

4.1. Experimental Setup

-

Apparatus: Vertical Diffusion Cell (VDC) with a 15 mm orifice.

-

Membrane:

-

For Quality Control: Synthetic membranes (e.g., Tuffryn® or Cellulose Acetate, 0.45 µm). These are inert and measure drug release only.

-

For Bio-mimicry: Human cadaver skin or EpiDerm™ (reconstructed human epidermis). These possess esterase activity (see Section 6).

-

-

Receptor Medium:

-

HC: Phosphate Buffered Saline (PBS) pH 7.4.[1]

-

HCA: PBS + Ethanol (30-50% v/v) or 4% Bovine Serum Albumin (BSA).

-

Critical Note: Due to HCA's low solubility (10 µg/mL), you must add a solubilizer to the receptor medium to maintain "Sink Conditions" (where concentration in receptor < 10% of saturation). Failure to do this will artificially flatten the HCA release curve.

-

4.2. Protocol Steps

-

Membrane Preparation: Soak synthetic membranes in receptor medium for 30 minutes.

-

Dosing: Apply an infinite dose (~300 mg) of formulation (HC or HCA) to the donor chamber. Occlude with Parafilm to prevent solvent evaporation.

-

Sampling: Withdraw aliquots (e.g., 200 µL) from the receptor arm at 0.5, 1, 2, 4, and 6 hours. Replace volume with fresh, pre-warmed (32°C) medium.

-

Analysis: Quantify via HPLC-UV (254 nm).

-

Calculation: Plot Cumulative Amount Released (

) vs.-

Slope = Release Rate (

).

-

Data Interpretation:

-

HC formulations typically show a steep initial release due to higher water solubility.

-

HCA formulations often exhibit "sustained release" profiles. If the release rate of HCA is identical to HC, the formulation vehicle is likely rate-limiting, not the drug solubility.

Enzymatic Conversion Assays

To assess the "bioavailability" of HCA, one must measure how fast it converts to the active HC. This is critical for determining if a topical HCA product will be effective in the dermis.

Method: Skin Homogenate Hydrolysis Assay

Objective: Determine the half-life (

5.1. Protocol

-

Tissue Sourcing: Use fresh excised skin (minipig is the preferred surrogate for human skin esterase activity; rat skin overestimates activity).

-

Homogenization:

-

Separate epidermis by heat separation (60°C for 1 min) or dermatome.

-

Homogenize in ice-cold 0.25 M sucrose/PBS (pH 7.4) using a Teflon-glass homogenizer.

-

Centrifuge at 600 x g (10 min) to remove debris; use the supernatant (S9 fraction).

-

-

Incubation:

-

Pre-warm homogenate (1 mg protein/mL) to 37°C.

-

Spike with HCA (final concentration 10 µM).

-

-

Sampling:

-

Aliquot 100 µL at 0, 5, 15, 30, 60, and 120 mins.

-

Quench: Immediately add 100 µL ice-cold Acetonitrile (ACN) to stop esterase activity.

-

-

Analysis: Centrifuge precipitated protein. Analyze supernatant for both HCA (substrate) and HC (product) via LC-MS/MS.

5.2. Calculation

Calculate the degradation rate constant (

Expected Results:

-

Plasma: HCA hydrolysis is rapid (

min). -

Skin: HCA hydrolysis is the rate-limiting step (

can range 2–10 hours depending on species).

Comparative Workflow Visualization

The following diagram summarizes the parallel workflows for testing HC vs. HCA.

Figure 2: Experimental decision tree for evaluating HC vs. HCA. Note the divergence in receptor medium selection and the necessity of metabolic assays for HCA.

References

-

Physicochemical Properties of Corticosteroids

- Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5754, Hydrocortisone.

-

URL:[Link]

- USP General Chapter <1724> Semisolid Drug Products - Performance Tests: Source: United St

-

Esterase Activity in Skin Models

-

Hydrolysis of Hydrocortisone Esters

-

IVRT Method Validation

- Title: In Vitro Release Testing (IVRT)

- Source: Tiffner, K., et al. (2020). Dissolution Technologies.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]

Topic: Elucidating the Genomic Impact of Hydrocortisone Acetate on Primary Lymphocytes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Immunomodulatory Blueprint of a Cornerstone Glucocorticoid

Hydrocortisone acetate, a synthetic prodrug of the endogenous glucocorticoid cortisol, stands as a pillar in the therapeutic management of inflammatory and autoimmune disorders.[1] Its profound efficacy stems from its ability to orchestrate a potent immunosuppressive and anti-inflammatory response. At the heart of this action lies a complex and tightly regulated modulation of gene expression within key immune cells, particularly lymphocytes.[2] Understanding the precise genomic consequences of this compound exposure in these cells is paramount for optimizing therapeutic strategies, discovering novel biomarkers, and developing next-generation immunomodulatory drugs.

This technical guide, designed for researchers and drug development professionals, moves beyond a superficial overview. It serves as a comprehensive manual detailing the molecular mechanisms, field-proven experimental workflows, and data interpretation strategies required to rigorously characterize the effects of this compound on the transcriptome of primary lymphocytes. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground all mechanistic claims in authoritative scientific literature.

Part 1: The Molecular Cascade: From Drug Administration to Nuclear Reprogramming

The journey of this compound from an administered compound to a powerful modulator of gene expression is a multi-step intracellular process. The initial and critical step is its metabolic conversion to the biologically active form, hydrocortisone (cortisol), primarily within the liver.[3] Once in circulation, hydrocortisone readily diffuses across the plasma membrane of lymphocytes to initiate the canonical glucocorticoid receptor (GR) signaling pathway.

The Canonical Glucocorticoid Receptor (GR) Signaling Pathway:

-

Cytosolic Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multi-protein complex, stabilized by chaperones like Heat Shock Protein 90 (HSP90).[4]

-

Activation and Translocation: Upon binding hydrocortisone, the GR undergoes a conformational change, causing it to dissociate from the chaperone complex. This exposes a nuclear localization signal, prompting the activated GR-ligand complex to dimerize and translocate into the nucleus.[5]

-

Modulation of Gene Transcription: Inside the nucleus, the GR homodimer exerts its influence on gene expression through two primary, well-established mechanisms:

-

Transactivation: The GR dimer directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the regulatory regions of target genes.[6] This binding typically recruits co-activators and the transcriptional machinery to enhance the expression of genes with anti-inflammatory properties, such as Glucocorticoid-Induced Leucine Zipper (GILZ) and FK506-Binding Protein 51 (FKBP51).[7][8]

-

Transrepression: The GR, often as a monomer, can suppress gene expression without directly binding to DNA. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This "tethering" mechanism prevents these factors from binding to their own DNA response elements, thereby repressing the transcription of a wide array of genes encoding cytokines, chemokines, and adhesion molecules.[1]

-

Part 2: A Validated Workflow for Profiling Gene Expression

A robust and reproducible experimental design is critical for obtaining high-quality, interpretable data. The following sections provide detailed protocols and the scientific rationale behind each step.

Protocol: Isolation and Culture of Primary Human Lymphocytes

Expertise & Rationale: The initial step is to obtain a pure and viable population of lymphocytes. Density gradient centrifugation is the gold-standard method, effectively separating mononuclear cells (lymphocytes and monocytes) from erythrocytes and granulocytes based on their differing densities.[9] Subsequent plastic adhesion removes the majority of monocytes, which adhere to the culture flask surface, leaving a lymphocyte-enriched population in suspension.[10]

Step-by-Step Methodology:

-

Blood Collection: Collect whole human blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile Phosphate-Buffered Saline (PBS) at room temperature.

-

Density Gradient Separation:

-

Carefully layer 30 mL of the diluted blood over 15 mL of a density gradient medium (e.g., Ficoll-Paque™ or Lymphoprep™) in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[10]

-

-

Harvesting PBMCs: After centrifugation, carefully aspirate the upper plasma layer. Using a clean pipette, collect the distinct band of cells at the plasma-gradient interface—this is the Peripheral Blood Mononuclear Cell (PBMC) layer.

-

Washing: Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to bring the volume to 45-50 mL. Centrifuge at 300 x g for 10 minutes to pellet the cells. Repeat this wash step twice to remove residual platelets and gradient medium.

-

Monocyte Depletion (Plastic Adhesion):

-

Resuspend the final PBMC pellet in complete culture medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin).

-

Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a 5% CO₂ incubator for 1-2 hours.[10]

-

-

Lymphocyte Collection: Gently swirl the flask and collect the non-adherent cells, which are the enriched primary lymphocytes. Centrifuge the collected suspension and resuspend the cell pellet in fresh, pre-warmed complete medium for counting and subsequent experiments.

Protocol: this compound Treatment

Expertise & Rationale: The effects of glucocorticoids are highly dependent on both dose and duration of exposure. A time-course analysis is essential to distinguish between early-response genes (often direct targets of the GR) and late-response genes, which may be downstream effects.[11] Similarly, a dose-response study is crucial to identify the optimal concentration that elicits a significant genomic response without inducing widespread cytotoxicity or off-target effects. Studies have shown that lymphocyte counts in circulation reach a nadir 4-8 hours post-administration, with gene expression changes preceding this cellular shift.[12][13]

Step-by-Step Methodology:

-

Cell Plating: Seed the isolated primary lymphocytes in a multi-well culture plate (e.g., 6-well or 12-well) at a density of 1-2 x 10⁶ cells/mL in complete culture medium. Allow cells to rest for at least 2 hours in the incubator.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable vehicle (e.g., DMSO or ethanol). Ensure the final vehicle concentration in the culture medium is minimal (<0.1%) and consistent across all wells, including the vehicle-only control.

-

Dose-Response Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a fixed time point (e.g., 8 hours). Include a "vehicle-only" well as a negative control.

-

Time-Course Treatment: Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response study, e.g., 100 nM) and harvest cells at various time points (e.g., 0 hr, 4 hr, 8 hr, 24 hr). The 0 hr time point is an untreated control.

-

Cell Harvesting: At the end of each treatment period, transfer the cell suspension from each well to a microcentrifuge tube. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

RNA Preservation: Carefully aspirate the supernatant and lyse the cell pellet directly in an appropriate RNA lysis buffer (e.g., Buffer RLT from Qiagen kits) containing β-mercaptoethanol. Vortex thoroughly and store the lysate at -80°C until RNA extraction.

Gene Expression Analysis Workflow

The overall workflow integrates cell biology with molecular genomics and bioinformatics to provide a comprehensive picture of this compound's impact.

Part 3: Data Analysis, Interpretation, and Key Signatures

Following data acquisition, a rigorous bioinformatics pipeline is essential to extract meaningful biological insights.

Bioinformatic Analysis of RNA-Seq Data

The goal is to identify genes and pathways that are significantly altered by this compound treatment.

-

Pre-processing and Alignment: Raw sequencing reads are first assessed for quality. They are then aligned to a reference human genome (e.g., hg38) using a splice-aware aligner.[14]

-

Differential Expression Analysis: Aligned reads are counted for each gene. Statistical packages like DESeq2 or edgeR are then used to identify genes that show a statistically significant change in expression between the treated and control groups.[14][15]

-

Functional Enrichment Analysis: The list of differentially expressed genes (DEGs) is analyzed using tools for Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome). This step contextualizes the data, revealing which biological processes (e.g., "T cell activation," "cytokine production") and signaling pathways are most affected.[15]

Expected Gene Expression Signatures

Based on extensive research, this compound induces a characteristic genomic signature in lymphocytes, defined by the upregulation of anti-inflammatory genes and the potent suppression of pro-inflammatory mediators.

| Gene Symbol | Gene Name | Expected Regulation | Function / Role in Lymphocytes |

| FKBP5 | FK506-Binding Protein 5 | Upregulated | A co-chaperone that creates an intracellular negative feedback loop by reducing the ligand-binding affinity of the GR.[16][17] |

| TSC22D3 | TSC22 Domain Family Member 3 (GILZ) | Upregulated | A key anti-inflammatory protein that inhibits NF-κB and AP-1 signaling and modulates T cell activation and apoptosis.[7][18][19] |

| NFKBIA | NF-κB Inhibitor Alpha | Upregulated | Encodes IκBα, a direct inhibitor of NF-κB, reinforcing the suppression of inflammatory pathways. |

| IL2 | Interleukin 2 | Downregulated | A critical cytokine for T cell proliferation and activation. Its suppression is a hallmark of glucocorticoid action.[20] |

| TNF | Tumor Necrosis Factor | Downregulated | A potent pro-inflammatory cytokine involved in systemic inflammation.[20] |

| IFNG | Interferon Gamma | Downregulated | A key cytokine produced by T cells that drives Th1-mediated immune responses. |

| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | Downregulated | A chemokine responsible for recruiting other immune cells to sites of inflammation. |

Logical Framework of Hydrocortisone's Immunosuppressive Action

The modulation of these specific genes culminates in the well-documented physiological effects of hydrocortisone, including reduced lymphocyte proliferation and a dampened inflammatory response.[2][21]

Part 4: Conclusion and Future Perspectives

This compound reprograms the genetic landscape of primary lymphocytes to favor an anti-inflammatory and immunosuppressed state. This is achieved through a dual mechanism of transactivation and transrepression mediated by the glucocorticoid receptor, leading to the upregulation of inhibitors like GILZ and FKBP51 and the potent suppression of pro-inflammatory cytokines and chemokines. The experimental framework detailed in this guide provides a reliable and comprehensive approach to study these effects, yielding data that is crucial for both basic research and clinical drug development.

Future investigations should leverage the power of single-cell RNA sequencing (scRNA-seq) to dissect the heterogeneity of responses among different lymphocyte subpopulations (e.g., CD4+ helper T cells, CD8+ cytotoxic T cells, B cells, and NK cells).[13][22] This will provide unprecedented resolution into which cell types are most sensitive to glucocorticoid therapy and may reveal cell-specific mechanisms that could be exploited for more targeted therapeutic interventions.

References

-

Patsnap Synapse. (2024). What is the mechanism of Cortisone acetate? Retrieved from Patsnap Synapse. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from Patsnap Synapse. [Link]

-

Pillay, J., et al. (2016). Effects of Systemically Administered Hydrocortisone on the Human Immunome. Scientific Reports, 6, 23002. [Link]

-

Bates, M. D., et al. (2007). Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 292(4), G1046-G1061. [Link]

-

Slocombe, R. F., et al. (1985). Effect of hydrocortisone on circulating lymphocyte numbers and their mitogen-induced blastogenesis in lambs. American Journal of Veterinary Research, 46(6), 1269-1272. [Link]

-

StudySmarter. (n.d.). Glucocorticoid Signaling: Pathway & Mechanism. Retrieved from StudySmarter. [Link]

-

Jain, M., et al. (2009). A time course study for the development of an immunocompromised wound model, using hydrocortisone. Skin Pharmacology and Physiology, 22(5), 241-247. [Link]

-

Escote-Buisson, X., et al. (2016). Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses. Frontiers in Endocrinology, 7, 31. [Link]

-

Pillay, J., et al. (2016). Effects of Systemically Administered Hydrocortisone on the Human Immunome. Scientific Reports, 6, 23002. [Link]

-

Wikipedia. (n.d.). Corticosteroid. Retrieved from Wikipedia. [Link]

-

Yao, X., et al. (2025). A gene expression-based approach for the precision use of hydrocortisone in septic shock patients; a secondary analysis of the ADRENAL trial. eBioMedicine, 105417. [Link]

-

Young, J. C., et al. (2010). FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity. Current Opinion in Pharmacology, 10(5), 586-591. [Link]

-

Mukai, S., et al. (2010). Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro. Journal of Visualized Experiments, (40), 2017. [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]

-

Li, Y., et al. (2020). Integrated bioinformatics analysis of the crucial candidate genes and pathways associated with glucocorticoid resistance in acute lymphoblastic leukemia. Cancer Medicine, 9(7), 2444-2456. [Link]

-

Esposito, E., et al. (2012). Glucocorticoid-Induced Leucine Zipper (GILZ) Over-Expression in T Lymphocytes Inhibits Inflammation and Tissue Damage in Spinal Cord Injury. Neurotherapeutics, 9(1), 191-204. [Link]

-

Fauci, A. S. (1975). Mechanisms of corticosteroid action on lymphocyte subpopulations. I. Redistribution of circulating T and b lymphocytes to the bone marrow. Clinical and Experimental Immunology, 24(1), 54-62. [Link]

-

Yao, X., et al. (2022). Gene Expression Scoring of Immune Activity Levels for Precision Use of Hydrocortisone in Vasodilatory Shock. Shock, 57(3), 332-340. [Link]

-

Bruscoli, S., et al. (2019). Glucocorticoid-Induced Leucine Zipper: A Novel Anti-inflammatory Molecule. Frontiers in Immunology, 10, 642. [Link]

-

National Center for Biotechnology Information. (2021). GSM4832343. Gene Expression Omnibus. [Link]

-

University of Rochester Medical Center. (n.d.). Lymphocyte Isolation. Retrieved from University of Rochester Medical Center. [Link]

-

Sacta, M. A., et al. (2012). Glucocorticoid Receptor Activates Poised FKBP51 Locus through Long-Distance Interactions. Molecular Endocrinology, 26(11), 1817-1827. [Link]

-

Beaulieu, E., et al. (2019). Glucocorticoid-Induced Leucine Zipper (GILZ) in Cardiovascular Health and Disease. International Journal of Molecular Sciences, 20(10), 2496. [Link]

-

JOVE. (2024). Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro. Retrieved from JOVE. [Link]

-

Acharya, N., & Madi, A. (2020). Local glucocorticoid production results in dysfunctional T cells in the tumor. ACIR.org. [Link]

-

Hamdi, M., et al. (2014). Glucocorticoid-Induced Leucine Zipper Is Expressed in Human Neutrophils and Promotes Apoptosis through Mcl-1 Down-Regulation. PLoS ONE, 9(1), e86612. [Link]

-

Suman, S., et al. (2020). Single-Cell RNA-Sequencing Identifies Activation of TP53 and STAT1 Pathways in Human T Lymphocyte Subpopulations in Response to Ex Vivo Radiation Exposure. International Journal of Molecular Sciences, 21(23), 9036. [Link]

-

Ergang, P., et al. (2011). FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti-inflammatory drug target. British Journal of Pharmacology, 164(8), 1867-1876. [Link]

Sources

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of Cortisone acetate? [synapse.patsnap.com]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid-Induced Leucine Zipper (GILZ) Over-Expression in T Lymphocytes Inhibits Inflammation and Tissue Damage in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. stemcell.com [stemcell.com]

- 10. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Systemically Administered Hydrocortisone on the Human Immunome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Systemically Administered Hydrocortisone on the Human Immunome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GEO Accession viewer [ncbi.nlm.nih.gov]

- 15. Integrated bioinformatics analysis of the crucial candidate genes and pathways associated with glucocorticoid resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FKBP51 – a selective modulator of glucocorticoid and androgen sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Glucocorticoid-Induced Leucine Zipper: A Novel Anti-inflammatory Molecule [frontiersin.org]

- 19. Glucocorticoid-Induced Leucine Zipper Is Expressed in Human Neutrophils and Promotes Apoptosis through Mcl-1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Local glucocorticoid production results in dysfunctional T cells in the tumor [acir.org]

- 21. Effect of hydrocortisone on circulating lymphocyte numbers and their mitogen-induced blastogenesis in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

determining the solubility of hydrocortisone acetate in DMSO for preparing stock solutions

An In-Depth Technical Guide to Determining the Solubility of Hydrocortisone Acetate in DMSO for the Preparation of Stock Solutions

From the Desk of a Senior Application Scientist

In the realm of drug development and cellular research, the accurate preparation of stock solutions is the bedrock upon which reliable and reproducible data are built. A seemingly simple step—dissolving a compound—is, in fact, a critical control point fraught with potential pitfalls. This is particularly true for hydrophobic molecules like this compound, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1][2] While dimethyl sulfoxide (DMSO) is the go-to solvent for such compounds, literature and supplier data often present a range of solubility values, creating ambiguity for the researcher at the bench.

This guide eschews a simple, one-size-fits-all protocol. Instead, it provides a comprehensive framework grounded in first principles, empowering you to empirically determine the solubility of this compound in DMSO. We will explore the causality behind each experimental step, establish a self-validating workflow, and outline best practices for the preparation, storage, and handling of stock solutions to ensure the integrity of your downstream experiments.

Part 1: Foundational Principles of Solubility

Before stepping into the laboratory, it is crucial to understand the physicochemical dynamics at play. This compound (M.W. 404.5 g/mol ) is a crystalline powder that is practically insoluble in water.[3] Its molecular structure, rich in carbon-hydrogen bonds, makes it hydrophobic. The choice of DMSO as a solvent is deliberate; it is a highly polar, aprotic solvent capable of dissolving a vast array of both polar and nonpolar molecules.[4][5] This unique characteristic allows it to effectively overcome the crystal lattice energy of solid this compound, solvating the individual molecules.

However, several factors can influence this process:

-

Purity: The purity of both the this compound and the DMSO is paramount. The presence of impurities can alter the observed solubility.

-

Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water is a poor solvent for this compound, and its presence in DMSO can significantly reduce the compound's solubility, potentially leading to precipitation over time or during freeze-thaw cycles.[6] Using anhydrous DMSO is a critical, non-negotiable starting point.

-

Temperature: Solubility is generally temperature-dependent. While gentle warming can aid in dissolution, it must be applied judiciously to prevent compound degradation.

-

Physical Agitation: Techniques like vortexing and sonication provide the necessary energy to break down solute aggregates and facilitate interaction with the solvent, accelerating the dissolution process.[1][7]

The necessity for an empirical approach is underscored by the variability in reported solubility data.

| Source | Reported Solubility of this compound in DMSO |

| TargetMol | 60 mg/mL (148.33 mM)[1] |

| Cayman Chemical | ~10 mg/mL (24.72 mM)[8] |

| Gaylord Chemical Company | 18.3% w/w at 60°C (183 mg/g)[9] |

This discrepancy highlights that relying solely on supplier data can be misleading. A compound that is not fully dissolved, or is in a supersaturated state, will lead to inaccurate concentrations in downstream assays, compromising data validity.

Part 2: A Self-Validating Protocol for Empirical Solubility Determination

The following protocol is designed as a self-validating system. Its purpose is to determine the practical, maximum solubility of your specific lot of this compound in your specific bottle of DMSO under your laboratory conditions.

Safety First: Handling this compound and DMSO

Before beginning, it is imperative to review the Safety Data Sheet (SDS).

-

This compound: This compound should be handled as a hazardous substance. It may cause damage to organs through prolonged exposure and is suspected of damaging fertility or the unborn child.[10][11][12] Always wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[10] All weighing and handling of the powder should be performed in a chemical fume hood or a ventilated balance enclosure.

-

DMSO: DMSO is rapidly absorbed through the skin and can carry other dissolved substances with it.[13] It is crucial to wear gloves and avoid direct contact.

Experimental Workflow: Determining Maximum Solubility

This workflow uses a systematic approach to pinpoint the saturation point.

Caption: Workflow for the empirical determination of solubility.

Step-by-Step Methodology

-

Preparation and Initial Solvation:

-

Tare a clean, dry, 1.5-2 mL glass vial on an analytical balance.

-

Carefully weigh approximately 10 mg of this compound powder into the vial. Record the exact mass.

-

Using a calibrated micropipette, add a small, precise volume (e.g., 50 µL) of anhydrous DMSO.

-

-

Dissolution and Observation:

-

Securely cap the vial and vortex vigorously for at least 1 minute.

-

Place the vial in a bath sonicator for 5-10 minutes. Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which generate localized energy to break apart powder agglomerates and enhance solvent-solute interaction.[1]

-

Remove the vial and carefully inspect it against a dark background with a focused light source. Look for any undissolved crystalline particles.

-

-

Titration to Saturation:

-

If solid material remains, add another small, precise aliquot (e.g., 10 µL) of anhydrous DMSO.

-

Repeat step 2 (vortexing, sonicating, and inspecting).

-

Continue this iterative process of adding DMSO and applying energy until all the solid material is completely dissolved. Keep a meticulous record of the total volume of DMSO added.

-

-

Confirmation and Calculation (The Self-Validating Step):

-

Once the solution appears clear by visual inspection, perform a confirmation step. Centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes.

-

Carefully inspect the bottom of the vial for a pellet. The absence of a pellet validates that the compound is fully dissolved.

-

Calculate the maximum solubility using the initial mass and the total volume of DMSO required for complete dissolution.

-

Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of DMSO (mL)

-

Solubility (mM) = [Solubility (mg/mL) / 404.5 ( g/mol )] * 1000

-

-

Part 3: Preparation of a Verified Stock Solution

Armed with the empirically determined maximum solubility, you can now prepare a stock solution with confidence. A crucial best practice is to prepare the stock at a concentration slightly below the measured maximum (e.g., 80-90%) to ensure its stability during storage, especially if subjected to temperature fluctuations.

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a verified stock solution.

Step-by-Step Methodology

-

Calculation: Determine your desired stock concentration and volume. For example, to make 1 mL of a 50 mM stock, you would need:

-

Mass = 50 mmol/L * 1 L/1000 mL * 1 mL * 404.5 g/mol = 0.0202 g = 20.2 mg.

-

-

Dissolution:

-

Weigh the calculated mass of this compound into an appropriate sterile vial.

-

Add approximately 80% of the final volume of anhydrous DMSO.

-

Vortex and sonicate until the solid is fully dissolved, as described previously. Gentle warming (e.g., in a 37°C water bath for 10 minutes) can be used to expedite this process for high concentrations.[7]

-

Once dissolved, add anhydrous DMSO to reach the final target volume and vortex to ensure homogeneity.

-

-

Filtration and Aliquoting:

-

For applications in cell culture, sterile filtration is highly recommended. Use a syringe fitted with a 0.22 µm PTFE (polytetrafluoroethylene) filter, as PTFE is compatible with DMSO.

-

Aliquot the final stock solution into single-use volumes in sterile, light-protected cryovials. This is the single most effective way to prevent degradation from repeated freeze-thaw cycles.[6]

-

Part 4: Best Practices for Storage and Use

-

Storage: Store the aliquoted DMSO stock solutions at -20°C or -80°C.[7] Properly stored, these solutions should be stable for several months.

-

Avoiding Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, it creates an opportunity for water to condense inside the vial, which can lead to precipitation. Single-use aliquots are the best defense against this.

-

Dilution into Aqueous Media: this compound is sparingly soluble in aqueous buffers.[8] When preparing working solutions for experiments:

-

Always prepare aqueous dilutions fresh for each experiment. Do not store them.[8]

-

To minimize precipitation, add the small volume of DMSO stock directly into the larger volume of aqueous culture medium or buffer while vortexing or swirling. This rapid dilution helps to keep the compound in solution. Never add the aqueous solution to the DMSO stock.

-

Keep the final concentration of DMSO in your assay low (typically <0.5%, and ideally <0.1%) as DMSO can have its own biological effects.[14]

-

By adopting this rigorous, empirically grounded approach, you move from approximation to precision, ensuring that the concentration of this compound in your experiments is both accurate and reproducible. This foundation of scientific integrity is essential for generating high-quality, trustworthy data.

References

- TargetMol.

- Wikipedia.

- Cayman Chemical.

- APExBIO.

- ChemicalBook.

- MedchemExpress. Dimethyl sulfoxide (DMSO) | Aprotic Solvent.

- Shenyang East Chemical Science-Tech Co., Ltd.

- Pharmaffiliates. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)

- Fisher Scientific.

- Chemstock.

- PCCA.

- ResearchGate. How to dilute Hydrocortisone in stem cell culture?

- Ziath.

Sources

- 1. This compound | Annexin A | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 50-03-3 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. reachever.com [reachever.com]

- 6. ziath.com [ziath.com]

- 7. apexbt.com [apexbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. fishersci.es [fishersci.es]

- 11. chemstock.ae [chemstock.ae]

- 12. pccarx.com [pccarx.com]

- 13. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 14. researchgate.net [researchgate.net]

fundamental research into the effects of hydrocortisone acetate on cancer cell apoptosis

Executive Summary

Hydrocortisone Acetate (HA) , the acetate ester of cortisol, serves a complex, bifurcated role in oncology. While historically utilized for its palliative anti-inflammatory properties and to mitigate chemotherapy-induced hypersensitivity, emerging fundamental research highlights its direct potential as a cytotoxic agent in specific neoplastic contexts.

This technical guide dissects the apoptotic mechanisms of HA, specifically addressing its bioconversion, Glucocorticoid Receptor (GR) signaling, and the downstream mitochondrial cascades that drive programmed cell death. It provides a rigorous experimental framework for researchers to evaluate HA efficacy, distinguishing between its potent pro-apoptotic effects in hematological malignancies (lymphoid lineage) and its controversial, dose-dependent cytotoxicity in solid tumors (e.g., breast, HNSCC).

Part 1: Mechanistic Architecture

The Prodrug Factor: In Vitro Bioconversion

A critical oversight in in vitro research is treating this compound as functionally identical to Hydrocortisone (HC). HA is a lipophilic prodrug. In vivo, plasma esterases rapidly hydrolyze HA into active HC.

-

In Vitro Implication: In cell culture, the rate of HA hydrolysis depends entirely on the intracellular esterase activity of the specific cancer cell line. Low esterase activity can lead to artificially high IC50 values.

-

Recommendation: When screening novel cell lines, parallel testing with active Hydrocortisone is recommended to normalize for hydrolysis efficiency.

The Glucocorticoid Receptor (GR) Signaling Pathway

Upon hydrolysis, the active metabolite (HC) diffuses across the cell membrane to bind the cytosolic Glucocorticoid Receptor (GR).[1] This interaction triggers a dual-pathway response:[2]

-

Genomic Pathway (Transactivation/Transrepression):

-

The GR-ligand complex homodimerizes and translocates to the nucleus.[2][3]

-

Pro-Apoptotic (Lymphoid): Binds Glucocorticoid Response Elements (GREs) to upregulate "death genes" (e.g., BIM) and repress survival factors (e.g., c-MYC, AP-1, NF-κB).

-

Anti-Apoptotic (Solid Tumors): In some epithelial tumors, GR activation induces SGK1 and MKP1, promoting survival and chemoresistance.

-

-

Non-Genomic Pathway (Mitochondrial):

-

GR translocates directly to the mitochondria, altering the Bcl-2 rheostat.

-

Mechanism: Downregulation of anti-apoptotic Bcl-2/Bcl-xL and upregulation of pro-apoptotic Bax/Bak .

-

Result: Cytochrome c release

Caspase-9 activation

-

Visualization: Molecular Mechanism of HA-Induced Apoptosis

Figure 1: The dual-pathway mechanism (genomic and mitochondrial) by which this compound induces apoptosis after intracellular hydrolysis.

Part 2: Experimental Framework & Protocols

To validate HA-induced apoptosis, a multi-parametric approach is required. Relying solely on metabolic assays (MTT) is insufficient due to HA's potential to induce cell cycle arrest (cytostasis) without immediate death.

Protocol A: Differential Cytotoxicity Profiling (MTT/CCK-8)

Objective: Determine the IC50 and distinguish between cytostatic and cytotoxic effects.

-

Materials:

-

Cell Lines: Jurkat (Sensitive Control), MCF-7 or MDA-MB-231 (Solid Tumor Model).

-

Compound: this compound (Sigma-Aldrich), solubilized in DMSO (Stock 100 mM).

-

Control: Vehicle (DMSO < 0.1%).

-

-

Procedure:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow 24h attachment. -

Treatment: Treat with serial dilutions of HA (0.1 µM – 1000 µM). Note: High concentrations are often required for solid tumors.

-

Incubation: 24h, 48h, and 72h timepoints.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

-

-

Expert Insight: If IC50 is >500 µM in solid tumors, the effect is likely non-specific toxicity rather than GR-mediated apoptosis. Co-treat with RU486 (Mifepristone) to confirm GR specificity.

Protocol B: Quantitative Apoptosis Assay (Annexin V / PI)

Objective: Differentiate early apoptosis (Annexin V+/PI-) from necrosis (Annexin V+/PI+).

-

Critical Step: Do not use trypsin with EDTA for adherent cells if possible, or neutralize immediately. EDTA can strip membrane calcium, preventing Annexin V binding. Use Accutase or scrape cells gently.

-

Procedure:

-

Harvest: Collect

cells after 48h HA treatment. -

Wash: Wash 2x with cold PBS.

-

Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubation: 15 min at RT in the dark.

-

Analysis: Analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI) within 1 hour.

-

Protocol C: Mechanistic Validation (Western Blot)

Objective: Confirm the mitochondrial pathway activation.

-

Targets:

-

Cleaved Caspase-3: The executioner.

-

Bcl-2 vs. Bax: The ratio indicates apoptotic susceptibility.

-

PARP: Look for the 89 kDa cleaved fragment.

-

-

Data Interpretation: A decrease in full-length PARP (116 kDa) concomitant with the appearance of the 89 kDa fragment is the gold standard for apoptotic confirmation.

Visualization: Experimental Workflow

Figure 2: Integrated workflow for validating this compound cytotoxicity and apoptotic mechanism.

Part 3: Data Synthesis & Reference Values

The following table synthesizes expected outcomes based on cell lineage, derived from aggregate literature values.

| Parameter | Lymphoid Lineage (e.g., Jurkat, CEM) | Epithelial Solid Tumor (e.g., MCF-7, HNSCC) |

| Primary Effect | Pro-Apoptotic (High Sensitivity) | Anti-Apoptotic / Chemo-resistance |

| IC50 (approx) | 10 - 100 µM | > 1000 µM (High dose required for toxicity) |

| Mechanism | GR | GR |

| Bcl-2 Response | Significant Downregulation | Minimal change or Upregulation |

| Clinical Context | Therapeutic (e.g., ALL protocols) | Supportive (Anti-emetic) or Contraindicated |

Key Challenge: In solid tumors, HA may antagonize chemotherapy (e.g., taxanes, EGFR inhibitors) by upregulating anti-apoptotic factors. Researchers must assess "Combination Index" (CI) values when studying HA with other drugs.

References

-

Patsnap Synapse. (2024). What is this compound used for? Mechanism of Action and Therapeutic Areas. [1]

-

ResearchGate. (2021). Hydrocortisone (HYD) inhibited the apoptosis-inducing effect of targeted drug afatinib (AFA) on HNSCC cell lines.

-

National Institutes of Health (NIH). (2019). Hydrocortisone Suppresses Early Paraneoplastic Inflammation And Angiogenesis To Attenuate Early Hepatocellular Carcinoma Progression In Rats. [4]

-

Oncotarget. (2021). Glucocorticoid receptor antagonism promotes apoptosis in solid tumor cells.

-

National Institutes of Health (NIH). (2013). Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword.

-

National Institutes of Health (NIH). (2023). Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7.

-

Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.

Sources

Methodological & Application

optimal hydrocortisone acetate concentration for maintaining chondrocyte phenotype in vitro

Application Note: Optimization of Hydrocortisone Acetate Concentration for Maintenance of Chondrocyte Phenotype In Vitro

Executive Summary

Maintaining the chondrogenic phenotype (Type II collagen-positive, Aggrecan-rich, Sox9-high) in monolayer culture is a notorious challenge. Primary chondrocytes naturally "dedifferentiate" into fibroblast-like cells within days of isolation, switching expression from COL2A1 to COL1A1.

While often omitted or used at arbitrary concentrations, This compound (HC-Ac) is a critical media supplement for stabilizing this phenotype. This guide establishes 50 ng/mL (approx. 120 nM) as the optimal concentration. At this physiological level, HC-Ac functions not merely as an anti-inflammatory agent, but as a metabolic switch—upregulating the decoy receptor IL-1RII and the growth factor receptor IGF-1R , thereby insulating cells from catabolic autocrine signaling while sensitizing them to anabolic factors.

Scientific Rationale & Mechanism of Action

The inclusion of hydrocortisone is often misunderstood as solely for "stress management" of the cells. In chondrocytes, its role is mechanistically specific.

The Dedifferentiation Problem

In vitro, chondrocytes are removed from their hypoxic, 3D lacunae and placed on stiff 2D plastic. This stress triggers an autocrine loop of Interleukin-1

The Hydrocortisone Solution

Hydrocortisone acts via the Glucocorticoid Receptor (GR) to break this catabolic loop.

-

Upregulation of IL-1RII (Decoy Receptor): HC treatment drastically increases surface expression of IL-1RII, which binds IL-1 but does not signal. This effectively "mops up" autocrine IL-1, preventing dedifferentiation.

-

Sensitization of IGF-1R: HC increases the density of Insulin-like Growth Factor 1 Receptors (IGF-1R) on the cell surface, enhancing the cell's ability to synthesize proteoglycans and Type II collagen in response to insulin or IGF-1 in the media.

Pathway Visualization

Caption: Hydrocortisone shifts the balance from catabolic IL-1 signaling to anabolic maintenance by upregulating the decoy receptor IL-1RII.

Optimal Concentration Determination

The "more is better" approach is detrimental here. High doses (>1

| Concentration | Physiological Equivalent | Effect on Phenotype | Risk Profile |

| 0 ng/mL | None | Rapid dedifferentiation; high catabolic signaling. | High (Fibroblastic shift) |

| 50 ng/mL | Physiological (Plasma) | Optimal. Max COL2A1/Aggrecan ratio; Min MMPs. | Low |

| 200 ng/mL | Stress Response | Maintenance of phenotype, but reduced proliferation. | Moderate |

| 1000 ng/mL | Pharmacological | Inhibition of matrix synthesis; potential apoptosis. | High (Toxicity) |

Recommendation: Target 50 ng/mL (approx. 120 nM) . Note: this compound (MW 404.[1]5) is slightly heavier than Hydrocortisone (MW 362.5). A target of 50 ng/mL active hydrocortisone requires ~55.8 ng/mL of the acetate form. For practical purposes, 55 ng/mL is the precise target, but 50-60 ng/mL is the effective window.

Detailed Protocol

A. Stock Solution Preparation (Critical)

This compound is poorly soluble in water. Do not add powder directly to media.

-

Solvent: Dimethyl Sulfoxide (DMSO) or 100% Ethanol.

-

Stock Concentration (1000x): Prepare a 55 µg/mL stock solution.

-

Step 1 (Master Stock): Dissolve 5.5 mg this compound in 10 mL DMSO (Concentration: 0.55 mg/mL).

-

Step 2 (Working Stock): Dilute the Master Stock 1:10 in sterile PBS or media (Concentration: 55 µg/mL). Note: If precipitation occurs, keep as Master Stock (550 µg/mL) and dilute 1:10,000 directly into media.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

B. Chondrocyte Isolation & Culture Workflow

Base Medium: DMEM/F12 (1:1) + 1% ITS (Insulin-Transferrin-Selenium) + 50 µg/mL Ascorbic Acid 2-Phosphate. Supplement: this compound (55 ng/mL). Serum: Serum-free is preferred. If using FBS, reduce to 2-5% to limit fibroblastic overgrowth.

Caption: Workflow for primary chondrocyte culture emphasizing high-density seeding and immediate HC-Acetate supplementation.

Step-by-Step:

-

Digestion: Digest cartilage slices in 0.15% Collagenase Type II in DMEM/F12 at 37°C overnight.

-

Washing: Filter through 70 µm mesh. Centrifuge (300 x g, 5 min). Wash 2x with PBS.

-

Seeding: Resuspend in Base Medium . Count cells.

-

Critical: Seed at high density (>20,000 cells/cm²). Cell-cell contact promotes the chondrogenic phenotype (N-cadherin signaling).

-

-

Supplementation: Immediately upon seeding, add the HC-Acetate Stock to a final concentration of 55 ng/mL .

-

Maintenance: Change media every 48 hours. Fresh HC-Acetate must be added with every change (half-life in media is ~24-48h).

Quality Control & Validation

To verify the efficacy of your HC-Acetate concentration, perform the following validation assay on Day 7:

1. Gene Expression Ratio (The Gold Standard)

Perform qPCR. Calculate the Differentiation Index:

-

Target: A ratio > 10:1 (mRNA copy number) indicates phenotype retention.

-

Marker: SOX9 expression should remain stable relative to Day 0.

2. Functional Staining

-

Alcian Blue (pH 1.0): Stains sulfated proteoglycans (Aggrecan).

-

Result: Deep blue matrix staining indicates active proteoglycan synthesis.

-

-

Safranin O: Alternative for proteoglycans (Red/Orange).

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Fibroblastic Morphology (Spindle shape) | Low seeding density or lack of HC. | Increase density to 40k/cm². Ensure HC-Acetate is fresh (add daily if unstable). |

| Cell Detachment | HC concentration too high (>1 µg/mL). | Reduce HC to 50 ng/mL. Check DMSO toxicity (<0.1% final). |

| Precipitation in Media | HC-Acetate added directly to aqueous media. | Dissolve in DMSO first.[1] Ensure final DMSO is <0.1%. |

| Low Proliferation | HC is cytostatic at high doses. | This is expected; differentiated chondrocytes divide slowly. Do not remove HC to force growth, or you will lose phenotype. |

References

-

Physiological levels of hydrocortisone maintain an optimal chondrocyte extracellular matrix metabolism. Source: Annals of the Rheumatic Diseases (NIH/PubMed) Significance: Establishes 0.05 µg/mL (50 ng/mL) as the optimal dose for upregulating IL-1RII and IGFR1.

-

Hydrocortisone-Water Soluble BioReagent, suitable for cell culture. Source: Sigma-Aldrich Product Data Significance: Provides solubility and handling data for hydrocortisone variants in defined media.

-

Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage. Source: Journal of Orthopaedic Surgery and Research Significance: Validates high-density seeding and enzymatic digestion protocols essential for baseline phenotype maintenance.

-

Inhibition of cartilage breakdown by hydrocortisone in a tissue culture model. Source: PubMed Significance:[2][3] Mechanistic insight into the suppression of catabolic breakdown (MMPs) by glucocorticoids.[2]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Effects of short-term glucocorticoid treatment on changes in cartilage matrix degradation and chondrocyte gene expression induced by mechanical injury and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological levels of hydrocortisone maintain an optimal chondrocyte extracellular matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hydrocortisone Acetate in Long-Term Human Bone Marrow Cultures (LTBMC)

Abstract

Long-Term Bone Marrow Culture (LTBMC), often referred to as "Dexter-type" culture, is the gold-standard ex vivo model for studying the interplay between hematopoietic stem cells (HSCs) and the bone marrow microenvironment. A critical, often underestimated component of this system is the glucocorticoid Hydrocortisone Acetate (HCA) . Unlike standard growth factors, HCA does not directly stimulate HSC proliferation; rather, it is essential for the establishment and longevity of the adherent stromal layer . This application note details the mechanistic role of HCA, provides a precision protocol for its solubilization and use, and outlines troubleshooting parameters to prevent culture senescence.

Mechanistic Basis: The "Soil" for the "Seed"

The success of an LTBMC relies on mimicking the in vivo niche. This compound acts as a pleiotropic regulator that shifts the stromal phenotype from a fibrotic/proliferative state to a supportive/adipogenic state.

Key Physiological Actions

-

Adipogenesis Induction: HCA drives marrow fibroblasts to differentiate into adipocytes. These "fat cells" are not passive bystanders; they secrete essential lipids and cytokines (e.g., CXCL12) that retain HSCs in a quiescent, multipotent state.

-

Inhibition of Fibroblast Overgrowth: Without HCA, fibroblasts proliferate aggressively, secreting excessive collagen that "chokes" the culture, preventing the formation of the delicate "cobblestone" areas where hematopoiesis occurs.

-

Tight Junction Maintenance: HCA upregulates junctional proteins in endothelial cells within the culture, maintaining the integrity of the "blood-marrow barrier" mimic.

-

Cytokine Modulation: It downregulates pro-inflammatory cytokines (e.g., TNF-

, IL-1) that can induce HSC differentiation or apoptosis, effectively preserving the stem cell pool.

Mechanism of Action Diagram

The following diagram illustrates the intracellular pathway of this compound within the stromal cell.

Figure 1: Intracellular activation and transcriptional regulation by this compound in stromal cells.

Materials & Reagents

This compound Specifics[1]

-

Reagent: this compound (Powder).[1]

-

Molecular Weight: ~404.5 g/mol .[2]

-

Solubility Note: Unlike Hydrocortisone Sodium Succinate (which is water-soluble), the Acetate form is hydrophobic. Direct addition to media will result in precipitation and inactive culture.

Stock Solution Preparation (1 mM)

Target: Create a stable

-

Weigh: Measure 4.04 mg of this compound.

-

Solvent: Dissolve in 10 mL of absolute Ethanol (EtOH) or DMSO.

-

Recommendation: Use DMSO for better long-term stability at -20°C, but ensure final culture concentration of DMSO is <0.1%.

-

-

Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.

-

Storage: Aliquot into light-protected tubes. Stable at -20°C for 6 months.

Complete LTBMC Medium

| Component | Volume (for 500 mL) | Final Concentration |

| Alpha-MEM (with Ribonucleosides) | 375 mL | Base |

| Fetal Bovine Serum (FBS) | 62.5 mL | 12.5% |

| Horse Serum (HS) | 62.5 mL | 12.5% |

| 2-Mercaptoethanol ( | 5 mL | |

| L-Glutamine (200 mM) | 5 mL | 2 mM |

| This compound Stock (1 mM) | 0.5 mL |

*Note: Screen serum lots for ability to support cobblestone formation. Horse serum is specifically required for optimal adipogenesis.

Experimental Protocol: Establishment & Maintenance

Phase I: Stromal Layer Establishment (Weeks 1-3)

Objective: Create a confluent, adherent layer of stromal cells (fibroblasts, adipocytes, endothelial cells).

-

Isolation: Obtain human bone marrow aspirate (heparinized). Dilute 1:1 with PBS.

-

Separation: Isolate Mononuclear Cells (MNCs) via density gradient centrifugation (Ficoll-Paque, 400xg, 30 min).

-

Seeding: Resuspend MNCs in Complete LTBMC Medium.

-

Seeding Density:

to -

Vessel: T-25 tissue culture flask (10 mL volume).

-

-

Incubation: 33°C (Critical: Lower temperature favors hematopoiesis over metabolism) and 5% CO

. -

Initial Feeding (Day 3-4): Do not remove media. Gently add 2-3 mL of fresh medium to top up.

Phase II: The "Demi-Depopulation" (Week 4+)

Objective: Maintain the culture and harvest produced hematopoietic cells.

-

Frequency: Feed cultures weekly.

-

Procedure:

-

Gently agitate the flask to suspend non-adherent hematopoietic cells.

-

Remove 50% of the supernatant (5 mL).

-

Clarification: Centrifuge the harvested supernatant to collect cells for analysis (Flow Cytometry, CFU assays).

-

Replenishment: Add 5 mL of fresh Complete LTBMC Medium (containing fresh this compound).

-

-

HCA Refresh: HCA has a half-life in culture. Weekly replenishment is vital to prevent stromal regression.

Workflow Diagram

Figure 2: Operational workflow for Long-Term Bone Marrow Culture maintenance.

Quality Control & Characterization

To validate the efficacy of this compound in your culture, monitor the following biomarkers:

| Feature | Expected Observation (with HCA) | Indication of Failure (No HCA) |

| Adipocytes | Visible lipid droplets (refractile spheres) within the stromal layer. | Absence of fat cells; monolayer looks purely fibroblastic. |

| Cobblestone Areas | Dark, phase-dense clusters of cells buried under the stroma (CAFCs). | Absence of dark clusters; cells only float on top. |

| Cell Output | Sustained production of GM-CFCs (Granulocyte-Macrophage progenitors) for >10 weeks. | Rapid decline of cell production after 3-4 weeks. |

| Morphology | Complex 3D network. | Flat, 2D monolayer (Fibroblast overgrowth). |

Troubleshooting Guide

Issue 1: "My stromal layer is peeling off."

-

Cause: Often due to over-confluence or excessive acidity.

-

HCA Role: HCA strengthens focal adhesions, but cannot counteract extreme pH.

-

Solution: Check incubator CO

. Ensure HCA concentration is not

Issue 2: "No fat cells (adipocytes) are visible."

-

Cause: HCA degradation or improper Horse Serum.

-

Solution: Verify HCA stock preparation. HCA Acetate must be dissolved in organic solvent before media addition. If added as powder to water/media, it did not dissolve. Switch to a fresh Horse Serum lot (some lots are deficient in necessary lipids).

Issue 3: "Cell production stopped at Week 5."

-

Cause: "Burnout" of the culture.

-

Solution: This is often due to too much HCA inhibiting the GM-CFCs directly, or lack of feeding. Ensure the concentration is strictly

M. Higher doses (

References

-

Suda, T., & Dexter, T. M. (1981). Effect of hydrocortisone on long-term human marrow cultures.[3] British Journal of Haematology, 48(4), 661–664.[3]

-

Greenberger, J. S. (1978). Sensitivity of corticosteroid-dependent insulin-resistant lipogenesis in marrow preadipocytes of mutation diabetic-obese mice. Nature, 275, 752–754.

-

Gartner, S., & Kaplan, H. S. (1980). Long-term culture of human bone marrow cells. Proceedings of the National Academy of Sciences, 77(8), 4756–4759.

-

MedChemExpress. this compound Product Information & Solubility Data.

-

Sigma-Aldrich. Hydrocortisone Preparation Guide for Cell Culture.

Sources

Application Notes and Protocols: Hydrocortisone Acetate as a Critical Supplement in Oligodendrocyte and Neural Stem Cell Culture Media

Authored by: Gemini, Senior Application Scientist

Introduction

The successful in vitro culture of oligodendrocytes and neural stem cells (NSCs) is fundamental to advancing our understanding of neurodevelopment, demyelinating diseases such as multiple sclerosis, and for the development of novel regenerative therapies. The fidelity of these in vitro models is critically dependent on the composition of the culture medium, which must closely recapitulate the complex microenvironment of the central nervous system (CNS). Among the various supplements, the synthetic glucocorticoid hydrocortisone stands out for its profound and multifaceted effects on the survival, proliferation, and differentiation of these vital neural cell types. This document provides a comprehensive guide to the rationale and practical application of hydrocortisone in oligodendrocyte and NSC culture systems, underpinned by mechanistic insights and validated protocols.

Mechanism of Action: The Glucocorticoid Receptor Pathway

Hydrocortisone, a synthetic analog of the endogenous glucocorticoid cortisol, exerts its influence by binding to intracellular glucocorticoid receptors (GRs).[1][2] These receptors are widely expressed in neural stem cells and throughout the oligodendrocyte lineage.[1][3] The mechanism of action is a well-defined signaling cascade:

-

Ligand Binding and Receptor Activation: Being lipophilic, hydrocortisone readily diffuses across the cell membrane and binds to the GR in the cytoplasm, which is typically part of a multiprotein complex.[2]

-

Nuclear Translocation: This binding event triggers a conformational change in the GR, causing it to dissociate from the complex and translocate into the nucleus.[2]

-

Gene Transcription Modulation: Within the nucleus, the activated GR complex functions as a transcription factor. It binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction can either activate or repress gene transcription.

For oligodendrocytes, this signaling cascade has several critical outcomes:

-

Enhanced Differentiation and Myelination: Hydrocortisone promotes the expression of key myelin proteins, such as proteolipid protein (PLP), and increases the synthesis of cerebrosides, which are major components of the myelin sheath.[4] It plays a crucial role in signaling the initiation and enhancing the rate of myelin formation.[3]

-

Metabolic Support: It induces the activity of enzymes involved in ketone body metabolism, providing essential precursors for lipid synthesis during myelination.[4]

-

Trophic Support: Hydrocortisone has been shown to greatly enhance the survival of glial cells in culture.[5]

For neural stem cells, glucocorticoids can influence cell fate decisions, redirecting differentiation away from neurogenesis and towards oligodendrogenesis.[6]

Figure 1. Simplified Glucocorticoid Receptor Signaling Pathway.

Protocols for Hydrocortisone Supplementation

The successful use of hydrocortisone in cell culture hinges on the correct preparation of stock and working solutions and its application at optimal concentrations.

Protocol 1: Preparation of Hydrocortisone Stock Solution (1000x)

This protocol is adapted from established methods for preparing hydrocortisone for cell culture.[7]

Materials:

-

Hydrocortisone powder (e.g., Sigma-Aldrich H0888)

-

100% Ethanol (non-denatured)

-

Sterile cell culture medium (e.g., DMEM)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile cryovials for aliquoting

Procedure:

-

Initial Dissolution: In a sterile environment (e.g., a biological safety cabinet), weigh 1 mg of hydrocortisone powder and add it to a 15 mL conical tube.

-

Add 1 mL of 100% ethanol to the tube. Gently swirl the tube until the hydrocortisone is completely dissolved.[7]

-

Dilution: Add 19 mL of sterile DMEM to the dissolved hydrocortisone solution, bringing the total volume to 20 mL.[7] This creates a 1000x stock solution with a concentration of 50 µg/mL.

-

Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile 50 mL conical tube.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, working-volume aliquots (e.g., 1 mL) in sterile cryovials.

-

Store the aliquots at -20°C.[8] It is recommended to avoid repeated freeze-thaw cycles.[8] Frozen stock solutions are stable for several months.

Protocol 2: Application in Cell Culture Media

For Oligodendrocyte Culture:

The optimal concentration of hydrocortisone can vary, but a concentration of 50 nM has been shown to stimulate the development of galactocerebroside-positive oligodendrocytes.[5]

-

Thawing: Thaw a single aliquot of the 1000x hydrocortisone stock solution (50 µg/mL) at room temperature.

-

Dilution to Working Concentration: Prepare your basal medium for oligodendrocyte differentiation. For every 100 mL of medium, add 100 µL of the thawed 1000x stock solution. This will yield a final concentration of 50 ng/mL (approximately 138 nM, though concentrations around 50 nM are also effective).

-

Media Exchange: For ongoing cultures, it is best practice to use freshly prepared medium containing hydrocortisone during each media change, as the stability at 37°C over multiple days can be limited.[9]

For Neural Stem Cell Culture:

In NSC cultures, glucocorticoids can be used to direct differentiation towards an oligodendroglial fate.[6]

-

Initiating Differentiation: Culture NSCs in their proliferation medium to the desired confluency.

-

Media Switch: To initiate differentiation, switch to a differentiation medium (e.g., low-FGF).

-

Supplementation: Add the 1000x hydrocortisone stock solution to the differentiation medium to achieve a final concentration typically in the range of 1 µM.[5][6] For a 1 µM final concentration, you would add approximately 7.25 µL of the 50 µg/mL stock solution to every 1 mL of differentiation medium.

-

Culture Maintenance: Treat cells every 24 hours for the duration of the differentiation protocol (e.g., 72-75 hours), with no complete media replacement to allow for the accumulation of endogenous factors.[6]

Summary of Recommended Concentrations

| Cell Type | Application | Recommended Concentration | Reference(s) |

| Oligodendrocytes | Stimulation of Development/Differentiation | 50 nM | [5] |

| Induction of Glycerol-3-Phosphate Dehydrogenase | ≥ 1 µM | [5] | |

| Neural Stem Cells | Induction of Oligodendrogenesis | 1 µM | [6] |

Experimental Workflow Overview

The following diagram outlines the typical workflow for incorporating hydrocortisone into a cell culture experiment.

Figure 2. General workflow for hydrocortisone supplementation.

Troubleshooting and Expert Insights

-

Precipitation in Stock Solution: If precipitation is observed after thawing, gently warm the solution to 37°C and vortex briefly. Some suppliers note that minor precipitation will not affect performance and filtration to remove it is not recommended.[10] The primary cause is often incomplete initial dissolution in ethanol or temperature fluctuations.

-

Variability in Cell Response: The response of oligodendrocytes and NSCs to glucocorticoids can be dependent on the genetic background of the animal from which the cells were derived and the developmental stage.[11][12] It is crucial to maintain consistency in your cell source. If results are unexpected, consider a dose-response experiment to determine the optimal concentration for your specific cell line or primary culture.

-

Inhibition of Proliferation: At high concentrations, or with prolonged exposure, glucocorticoids like hydrocortisone and dexamethasone can reduce the proliferation of oligodendrocyte precursor cells (OPCs).[12][13] This is an important consideration when the experimental goal is expansion versus differentiation.

-

Contamination: As with any cell culture supplement, non-sterile handling during stock solution preparation is a primary source of contamination. Always use aseptic techniques. If contamination persists in primary glial cultures, it may originate from the initial tissue dissection.[14]

Conclusion